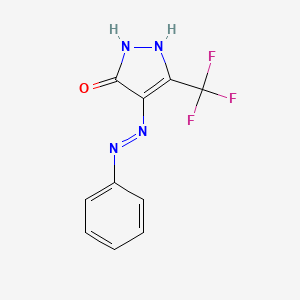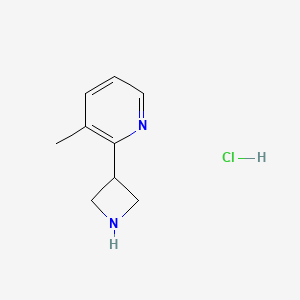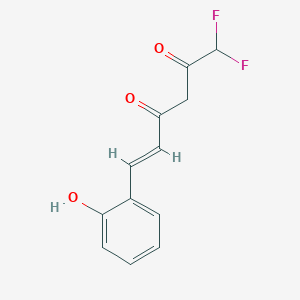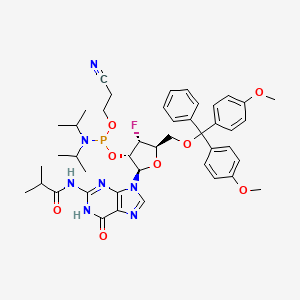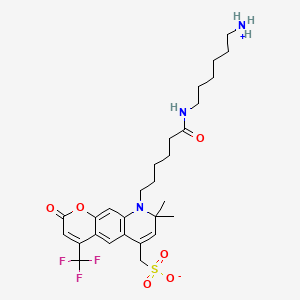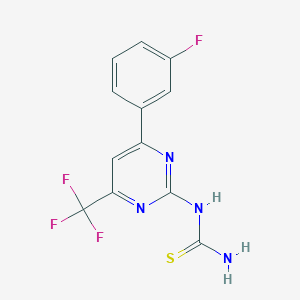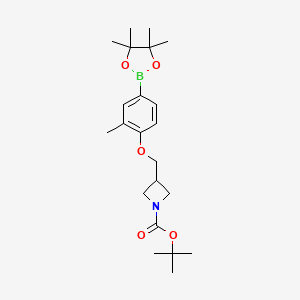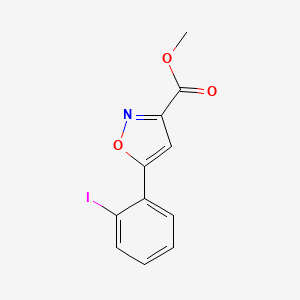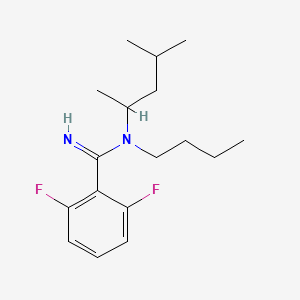
N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide is a novel chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidamide core substituted with butyl, difluoro, and methylpentan groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzonitrile with N-butylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylpentan-2-ylamine in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce various amine compounds.
科学的研究の応用
N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways.
類似化合物との比較
Similar Compounds
- N-Butyl-2,6-difluoro-N-methylbenzenesulfonamide
- 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
Uniqueness
N-Butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C17H26F2N2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
N-butyl-2,6-difluoro-N-(4-methylpentan-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C17H26F2N2/c1-5-6-10-21(13(4)11-12(2)3)17(20)16-14(18)8-7-9-15(16)19/h7-9,12-13,20H,5-6,10-11H2,1-4H3 |
InChIキー |
GPSDWZDMKXZAHV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C(C)CC(C)C)C(=N)C1=C(C=CC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



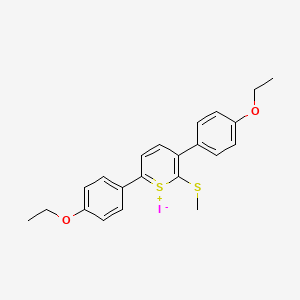
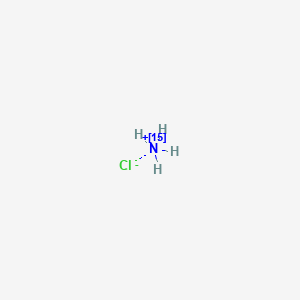
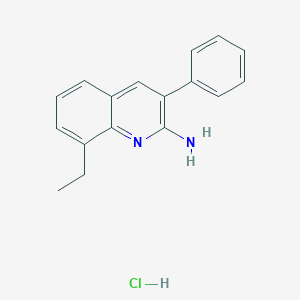
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
